molecular formula C12H16O2 B8317310 4-Methoxy-3-methyl-3-phenylbutyraldehyde

4-Methoxy-3-methyl-3-phenylbutyraldehyde

Cat. No.: B8317310
M. Wt: 192.25 g/mol
InChI Key: CCGSEZFSVLMESD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-3-methyl-3-phenylbutyraldehyde is a branched aliphatic aldehyde featuring a methoxy group, a methyl group, and a phenyl substituent on the butyraldehyde backbone. The compound’s aldehyde functional group and aromatic substituents suggest applications in organic synthesis, particularly in constructing heterocycles or serving as intermediates in pharmaceutical and fragrance industries. Its steric and electronic profile, influenced by the methoxy and phenyl groups, may confer unique reactivity compared to simpler aldehydes .

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

4-methoxy-3-methyl-3-phenylbutanal

InChI

InChI=1S/C12H16O2/c1-12(8-9-13,10-14-2)11-6-4-3-5-7-11/h3-7,9H,8,10H2,1-2H3

InChI Key

CCGSEZFSVLMESD-UHFFFAOYSA-N

Canonical SMILES

CC(CC=O)(COC)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 4-Methoxy-3-methyl-3-phenylbutyraldehyde with structurally similar compounds, focusing on substituents, molecular features, and applications.

Compound Name Substituents/Structure CAS Number Key Properties/Applications References
This compound Methoxy, methyl, phenyl on butyraldehyde chain Not provided Hypothesized use in synthetic intermediates; steric hindrance may slow aldehyde reactivity. Inferred
4-Methoxy-3-methylbenzaldehyde Methoxy, methyl on benzaldehyde ring Not explicitly listed Used in research applications; non-hazardous per Regulation (EC) No. 1272/2008 .
4-Butoxy-3-chloro-5-methoxybenzaldehyde Butoxy, chloro, methoxy on benzaldehyde ring 483316-01-4 Limited safety data; 100% purity in commercial use .
3-(4-Tert-butylphenoxymethyl)-4-methoxybenzaldehyde Tert-butylphenoxymethyl, methoxy 329222-86-8 High steric bulk likely impacts solubility and boiling point .
4-Fluoro-3-methoxybenzaldehyde Fluoro, methoxy on benzaldehyde ring 128495-46-5 Electron-withdrawing fluoro group enhances electrophilicity of the aldehyde .
3-Methoxy-4-hydroxyphenylglycolaldehyde Methoxy, hydroxy on glycolaldehyde backbone 17592-23-3 Metabolite of norepinephrine; biochemical relevance in neurotransmitter studies .

Structural and Reactivity Analysis

  • Substituent Effects: Electron-Donating Groups (e.g., methoxy): Stabilize aromatic rings via resonance but reduce aldehyde electrophilicity. For example, 4-Methoxy-3-methylbenzaldehyde is less reactive in nucleophilic additions compared to unsubstituted benzaldehyde . Steric Hindrance: Bulky groups like tert-butylphenoxymethyl (CAS 329222-86-8) lower reaction rates in condensation reactions due to hindered access to the aldehyde group . Electron-Withdrawing Groups (e.g., fluoro): Increase aldehyde reactivity, as seen in 4-Fluoro-3-methoxybenzaldehyde, which undergoes faster Schiff base formation .
  • Backbone Differences: The butyraldehyde chain in the target compound introduces flexibility compared to rigid benzaldehyde derivatives. This may enhance solubility in non-polar solvents but reduce crystallinity.

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